N-(Pyridine-4-carbonyl)-L-proline
Overview
Description
N-(Pyridine-4-carbonyl)-L-proline is a compound that combines a pyridine ring with a proline amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridine-4-carbonyl)-L-proline typically involves the reaction of pyridine-4-carbonyl chloride with L-proline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(Pyridine-4-carbonyl)-L-proline can undergo various chemical reactions, including:
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the proline moiety.
Condensation Reactions: The carbonyl group in the pyridine ring can react with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring and proline moiety .
Scientific Research Applications
N-(Pyridine-4-carbonyl)-L-proline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound is used in studies investigating enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Pyridine-4-carbonyl)-L-proline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The pyridine ring can interact with active sites of enzymes or binding pockets of receptors, while the proline moiety can enhance binding affinity and specificity . The molecular targets and pathways involved vary depending on the specific biological system being studied .
Comparison with Similar Compounds
N-(Pyridine-2-carbonyl)-L-proline: Similar structure but with the carbonyl group attached to the 2-position of the pyridine ring.
N-(Pyridine-3-carbonyl)-L-proline: Similar structure but with the carbonyl group attached to the 3-position of the pyridine ring.
N-(Pyridine-4-carbonyl)-D-proline: Similar structure but with the D-enantiomer of proline.
Uniqueness: N-(Pyridine-4-carbonyl)-L-proline is unique due to the specific positioning of the carbonyl group on the 4-position of the pyridine ring and the use of L-proline. This configuration can influence the compound’s reactivity, binding properties, and overall biological activity .
Properties
IUPAC Name |
(2S)-1-(pyridine-4-carbonyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-3-5-12-6-4-8)13-7-1-2-9(13)11(15)16/h3-6,9H,1-2,7H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJOJYQNWMORF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651695 | |
Record name | 1-(Pyridine-4-carbonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59834-40-1 | |
Record name | 1-(Pyridine-4-carbonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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